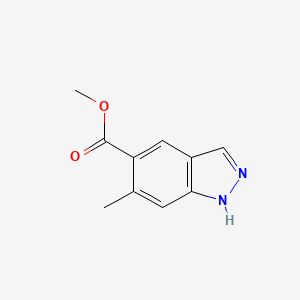

Methyl 6-methyl-1H-indazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methyl-1H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-9-7(5-11-12-9)4-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTRBPQBHFYNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)OC)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Methyl 6 Methyl 1h Indazole 5 Carboxylate Derivatives

Reactions Involving the Carboxylate Functionality

The methyl ester at the C-5 position is a key functional handle for introducing structural diversity. It can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to the primary alcohol or aldehyde.

Hydrolysis to Corresponding Carboxylic Acids

The hydrolysis of the methyl ester of Methyl 6-methyl-1H-indazole-5-carboxylate to its corresponding carboxylic acid, 6-methyl-1H-indazole-5-carboxylic acid, is a fundamental transformation. This reaction is typically achieved through saponification, which involves treating the ester with a base, followed by an acidic workup.

Table 1: General Conditions for Hydrolysis of Methyl Indazole-5-carboxylates

| Reagents | Solvent | Temperature | Duration | Workup | Reference |

|---|---|---|---|---|---|

| NaOH (aq) | Methanol (B129727) | Reflux | 4 hours | Acidification with HCl, extraction | operachem.com |

| KOH | Methanol/Water | 80°C | 13 hours | Acidification with HCl, extraction | operachem.com |

| LiOH | THF/Water | Room Temp | Varies | Acidification, extraction | masterorganicchemistry.com |

Reduction to Alcohols and Aldehydes

The carboxylate group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for the complete reduction of esters to primary alcohols. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation. libretexts.orglibretexts.org The reaction with LiAlH₄ typically involves an initial nucleophilic attack by a hydride ion on the ester carbonyl, followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde. libretexts.orgmasterorganicchemistry.com This aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of LiAlH₄ to the corresponding alkoxide. libretexts.org A final aqueous workup protonates the alkoxide to yield the primary alcohol, (6-methyl-1H-indazol-5-yl)methanol. A similar reduction of methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate to the corresponding alcohol using LiAlH₄ has been documented, demonstrating the feasibility of this reaction on the indazole scaffold. hanyang.ac.kr

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive and bulkier hydride reagent is necessary. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. commonorganicchemistry.comlibretexts.org At this low temperature, DIBAL-H coordinates to the carbonyl oxygen, and a single hydride transfer forms a stable tetrahedral intermediate. chemistrysteps.com This intermediate does not collapse to the aldehyde until the reaction is quenched with water during workup. chemistrysteps.com This method allows for the synthesis of 6-methyl-1H-indazole-5-carbaldehyde from its methyl ester precursor.

Reactions at the Indazole Nitrogen Atoms

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which are potential sites for alkylation and acylation. The regioselectivity of these reactions is a critical aspect of indazole chemistry.

Regioselective N1 vs. N2 Alkylation and Acylation

The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. organicchemistrytutor.com The ratio of these regioisomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile, as well as the substituents on the indazole ring.

Studies on analogous indazole systems, such as methyl 5-bromo-1H-indazole-3-carboxylate, provide significant insight. For instance, high N1-selectivity is often observed when using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF). researchgate.net In contrast, conditions employing cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) can favor the N2 product. The use of Mitsunobu conditions has also been shown to strongly favor the formation of the N2-alkylated regioisomer. chemistrysteps.comresearchgate.net

Acylation reactions on indazoles can also be regioselective. It has been suggested that N-acylation often initially yields a mixture of isomers, which can then equilibrate to the thermodynamically more stable N1-acylindazole. chemistrysteps.comresearchgate.net

Table 2: Conditions Influencing N-Alkylation Regioselectivity of Indazole Esters

| Conditions | Major Product | Proposed Rationale | Reference |

|---|---|---|---|

| NaH in THF | N1 | Chelation of Na⁺ between N2 and C3-carbonyl oxygen | researchgate.net |

| Cs₂CO₃ in DMF | N2 | Favored formation of the more nucleophilic N2 anion in polar solvents | chemistrysteps.com |

| Mitsunobu Reaction | N2 | Steric hindrance at N1 and favorable non-covalent interactions for N2 attack | researchgate.net |

| Acidic Conditions | Varies | Protonation site influences methylation outcome (e.g., 5-nitroindazole (B105863) gives N2-methyl) | rsc.org |

Mechanistic Investigations of N-Alkylation Selectivity

The regiochemical outcome of N-alkylation is dictated by a subtle interplay of electronic, steric, and coordination effects. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have shed light on these controlling factors. organicchemistrytutor.com

The high N1-selectivity observed with NaH in THF for indazoles bearing a C3-carbonyl group is attributed to a chelation mechanism. It is postulated that the sodium cation coordinates to both the N2 nitrogen and the carbonyl oxygen of the ester group, forming a stable six-membered ring intermediate. organicchemistrytutor.comresearchgate.net This chelation blocks the N2 position, directing the electrophile to attack the N1 position.

Conversely, the preference for N2-alkylation under different conditions (e.g., Mitsunobu or with bases like Cs₂CO₃ in DMF) is often explained by other factors. In the absence of strong chelation, the N2-anion can be more nucleophilic or sterically more accessible. DFT calculations have suggested that non-covalent interactions can stabilize the transition state leading to the N2 product. organicchemistrytutor.com Quantum mechanical analyses also highlight the importance of the tautomeric equilibrium between 1H- and 2H-indazole. While the 1H-tautomer is generally more stable, the reaction pathway and activation energies for N1 versus N2 attack on the corresponding anions or tautomers determine the final product ratio. masterorganicchemistry.com

Reactions on the Aromatic Ring System

The benzene (B151609) portion of the indazole ring can undergo electrophilic aromatic substitution (EAS), such as halogenation or nitration. The position of substitution is directed by the combined electronic effects of the fused pyrazole (B372694) ring and the substituents already present on the benzene ring (the 6-methyl and 5-carboxylate groups).

The methyl group at C6 is an activating, ortho-, para-directing group due to hyperconjugation and weak inductive effects. organicchemistrytutor.com The methyl carboxylate group at C5 is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. libretexts.org The indazole ring itself complicates predictions, but generally, the pyrazole part is considered electron-withdrawing, deactivating the fused benzene ring towards electrophilic attack.

For this compound, the directing effects are competing. The activating 6-methyl group directs towards C7 (ortho) and C5 (para, already substituted). The deactivating 5-carboxylate group directs towards C7 and C3 (meta). The most likely positions for electrophilic attack are therefore C3, C4, and C7. Studies on other indazoles show that C3 is a common site for halogenation. chim.it For 2-substituted indazoles, halogenation has been observed at C3, C5, and C7, depending on the conditions. researchgate.netnih.gov Nitration of 6-nitroindazole (B21905) under neutral conditions favors the 2-methyl derivative, but substitution on the aromatic ring is also possible. rsc.org Given the combined directing effects in the target molecule, electrophilic substitution would likely occur at the C4 or C7 positions, with the C3 position also being a possibility depending on the specific electrophile and reaction conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of "this compound," electrophilic attack can occur on the nitrogen atoms of the pyrazole ring or on the carbocyclic benzene ring.

The indazole nitrogen atoms are nucleophilic and readily react with electrophiles. For instance, N-alkylation of the indazole ring is a common electrophilic substitution. The reaction of various substituted indazoles with alkylating agents often leads to a mixture of N1 and N2 substituted products. beilstein-journals.org The regioselectivity of this alkylation is influenced by the substituents on the indazole ring, the nature of the electrophile, and the reaction conditions. For example, studies on similarly substituted indazole carboxylates have shown that the ratio of N1 to N2 alkylation can be controlled by the choice of base and solvent. beilstein-journals.org

When considering electrophilic substitution on the benzene portion of the indazole, the directing effects of the existing substituents are paramount. The methyl group at C6 is an activating, ortho, para-director, while the methyl carboxylate group at C5 is a deactivating, meta-director. masterorganicchemistry.com Given their relative positions, the C4 and C7 positions are the most likely sites for electrophilic attack. The activating effect of the methyl group would favor substitution at the ortho position (C7), while the deactivating carboxylate group would direct an incoming electrophile to the C7 position as well (meta to the carboxylate). Therefore, electrophilic substitution reactions such as nitration or halogenation are expected to proceed preferentially at the C7 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Expected Major Product | Directing Group Influence |

| Nitration | Methyl 6-methyl-7-nitro-1H-indazole-5-carboxylate | C6-Methyl (ortho), C5-Carboxylate (meta) |

| Halogenation | Methyl 7-halo-6-methyl-1H-indazole-5-carboxylate | C6-Methyl (ortho), C5-Carboxylate (meta) |

| Friedel-Crafts Acylation | Methyl 7-acyl-6-methyl-1H-indazole-5-carboxylate | C6-Methyl (ortho), C5-Carboxylate (meta) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. libretexts.orglibretexts.org The parent molecule, "this compound," does not possess a conventional leaving group like a halogen on its benzene ring.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, and the stability of this complex is key to the reaction's feasibility. libretexts.org The presence of electron-withdrawing groups helps to delocalize the negative charge of this intermediate. nih.govnih.gov

Derivatization for Complex Molecular Architectures

"this compound" serves as a versatile scaffold for the construction of more complex molecules, including fused heterocyclic systems and diversely substituted indazole derivatives, which are of significant interest in medicinal chemistry.

Synthesis of Fused Heterocyclic Systems (e.g., Benzimidazole (B57391) Analogues)

The carboxylic acid functionality, which can be obtained by hydrolysis of the methyl ester in "this compound," is a key handle for the synthesis of fused heterocycles. For example, condensation of a carboxylic acid with an o-phenylenediamine (B120857) derivative is a common method for the synthesis of benzimidazoles. This reaction typically proceeds under acidic conditions or with the use of coupling agents.

A plausible synthetic route to a benzimidazole-fused indazole would involve the initial hydrolysis of the methyl ester to the corresponding carboxylic acid. This indazole-5-carboxylic acid can then be reacted with a substituted o-phenylenediamine. The reaction involves the formation of an amide intermediate, followed by cyclization and dehydration to yield the benzimidazole ring system. This approach allows for the introduction of various substituents on the newly formed benzimidazole ring, depending on the choice of the diamine starting material.

Table 2: Plausible Synthesis of a Benzimidazole-Indazole Fused System

| Step | Reactants | Reagents and Conditions | Product |

| 1. Hydrolysis | This compound | NaOH (aq), then H3O+ | 6-Methyl-1H-indazole-5-carboxylic acid |

| 2. Condensation & Cyclization | 6-Methyl-1H-indazole-5-carboxylic acid, o-phenylenediamine | Heat, polyphosphoric acid (PPA) or other dehydrating agent | 2-(6-Methyl-1H-indazol-5-yl)-1H-benzo[d]imidazole |

Introduction of Diverse Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the indazole core. nih.gov To utilize these reactions, a handle, typically a halogen, is required on the indazole ring. For instance, bromination of "this compound" could provide a suitable precursor for coupling reactions.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. nih.gov A bromo-derivative of "this compound" could be coupled with various aryl or heteroaryl boronic acids to introduce new aromatic or heteroaromatic moieties. Similarly, the Heck reaction allows for the arylation or vinylation of the indazole ring using alkenes as coupling partners. masterorganicchemistry.comyoutube.com

These coupling reactions offer a modular approach to synthesize libraries of indazole derivatives with diverse substitution patterns, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of these transformations. nih.gov

Table 3: Examples of Palladium-Catalyzed Coupling Reactions for Derivatization

| Reaction Name | Substrate | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura Coupling | Methyl 7-bromo-6-methyl-1H-indazole-5-carboxylate | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 7-Aryl-6-methyl-1H-indazole-5-carboxylate |

| Heck Reaction | Methyl 7-bromo-6-methyl-1H-indazole-5-carboxylate | Styrene | Pd(OAc)2, P(o-tol)3, Et3N | Methyl 6-methyl-7-styryl-1H-indazole-5-carboxylate |

| Sonogashira Coupling | Methyl 7-bromo-6-methyl-1H-indazole-5-carboxylate | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | Methyl 7-(alkynyl)-6-methyl-1H-indazole-5-carboxylate |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For Methyl 6-methyl-1H-indazole-5-carboxylate, a comprehensive analysis using ¹H, ¹³C, and ¹⁵N NMR, complemented by two-dimensional techniques, is essential for complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the constitution of this compound. The chemical shifts (δ) in the spectra are highly sensitive to the electronic environment of each nucleus, allowing for precise positional assignments of the methyl and carboxylate groups on the indazole ring.

While specific spectral data for this compound is not publicly available, expected chemical shifts can be inferred from related structures and general principles of NMR spectroscopy. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole core, a singlet for the C6-methyl group, a singlet for the ester methyl group, and a broad singlet for the N-H proton. The position of the aromatic signals is crucial for confirming the substitution pattern.

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons. The chemical shifts of the ring carbons confirm the positions of the substituents. rsc.orgresearchgate.net For instance, the carbon atom attached to the electron-withdrawing carboxylate group (C5) would resonate at a different field compared to the one bonded to the electron-donating methyl group (C6).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound *

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H3 | ~8.1-8.2 | - |

| H4 | ~7.8-7.9 | - |

| H7 | ~7.4-7.5 | - |

| C3 | - | ~134-136 |

| C3a | - | ~122-124 |

| C4 | - | ~120-122 |

| C5 | - | ~125-127 |

| C6 | - | ~135-137 |

| C7 | - | ~109-111 |

| C7a | - | ~139-141 |

| 6-CH₃ | ~2.4-2.5 | ~18-20 |

| 5-COOCH₃ | ~3.9-4.0 | ~52-53 |

| C=O | - | ~166-168 |

| NH | ~13.0-13.5 | - |

*Predicted values are based on data from analogous compounds and substituent effects. Solvent: DMSO-d₆.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent aromatic protons (e.g., H3 and H4), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the straightforward assignment of carbon signals based on their attached, and usually pre-assigned, protons. For example, the signal for the C6-methyl protons would correlate with the C6-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations would include the C6-methyl protons to C5, C6, and C7, and the ester methyl protons to the carbonyl carbon. The aromatic protons would show correlations to multiple ring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It can be used to confirm stereochemistry and identify spatial relationships. For instance, a NOESY cross-peak between the H4 proton and the C6-methyl protons would provide strong evidence for their spatial closeness, further confirming the regiochemistry.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly sensitive probe for the electronic environment of the nitrogen atoms within the indazole ring. nih.govresearchgate.net The chemical shifts of N1 and N2 are characteristically different, providing a clear distinction between the pyrrole-type (N1) and pyridine-type (N2) nitrogens in the 1H-indazole tautomer. researchgate.netnih.gov

For 1H-indazoles, the N1 atom typically resonates in the range of -170 to -190 ppm, while the N2 atom appears significantly downfield, around -70 to -90 ppm. researchgate.net These distinct chemical shifts are invaluable for confirming the 1H-tautomeric form in solution and for studying the effects of substitution on the electronic structure of the heterocyclic core.

X-ray Crystallography for Solid-State Structure Determination

A key structural question for indazoles is the position of the N-H proton, which can exist in different tautomeric forms (e.g., 1H- or 2H-indazole). While the 1H-tautomer is generally more stable, X-ray crystallography provides unequivocal proof of the dominant form in the crystalline state. nih.govresearchgate.netresearchgate.net For related indazole derivatives, crystallographic studies have consistently identified the 1H-tautomer as the existing form in the solid phase. mdpi.com An X-ray structure of this compound would definitively locate the hydrogen atom on N1, resolving any tautomeric ambiguity and confirming the planarity of the bicyclic indazole system.

X-ray diffraction analysis also reveals how molecules are arranged in the crystal lattice, which is governed by various intermolecular interactions. mdpi.com For this compound, the crystal packing would likely be dominated by hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The N1-H group of the indazole ring serves as a hydrogen bond donor, while the carbonyl oxygen of the methyl ester group is an excellent hydrogen bond acceptor. This would likely lead to the formation of strong N-H···O=C hydrogen bonds, linking molecules into chains or dimers. mdpi.comnih.govnajah.edu

π-π Stacking: The planar aromatic indazole rings can stack on top of each other, an energetically favorable arrangement known as π-π stacking, which contributes significantly to the stability of the crystal structure. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) can be predicted based on the fragmentation patterns of similar structures, such as other indazole derivatives and esters. The molecular ion peak ([M]+•) would be expected, although its intensity may vary. Key fragmentation pathways for indazole derivatives often involve the cleavage of substituents on the indazole ring and the ester group. For related indazole carboxamides, major biotransformations observed include ester hydrolysis and hydroxylation.

A plausible fragmentation pathway for this compound could involve the following steps:

Loss of the methoxy (B1213986) group (-OCH3): This would result in the formation of an acylium ion, a common fragmentation for methyl esters.

Loss of the entire ester group (-COOCH3): This would lead to a fragment corresponding to the 6-methyl-1H-indazole core.

Cleavage within the indazole ring: Although the bicyclic system is relatively stable, some ring-opening or fragmentation of the pyrazole (B372694) or benzene (B151609) ring could occur under higher energy conditions.

The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, aiding in its structural confirmation.

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase and is determined using ion mobility-mass spectrometry (IM-MS). While experimental CCS data for this compound is not available, predictive models can offer valuable insights. For a structurally analogous compound, Methyl 6-amino-1H-indazole-3-carboxylate , predicted CCS values have been calculated. uni.lu These predictions suggest that for the [M+H]+ adduct, the CCS would be approximately 138.0 Ų. uni.lu Given the structural similarities, it can be inferred that the CCS value for this compound would be in a comparable range, reflecting the influence of the indazole core and its substituents on the molecule's gas-phase conformation.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 192.07675 | 138.0 |

| [M+Na]⁺ | 214.05869 | 148.4 |

| [M-H]⁻ | 190.06219 | 139.3 |

| [M+NH₄]⁺ | 209.10329 | 157.0 |

| [M+K]⁺ | 230.03263 | 145.1 |

| [M+H-H₂O]⁺ | 174.06673 | 131.2 |

Table 1: Predicted Collision Cross Section (CCS) values for the related compound Methyl 6-amino-1H-indazole-3-carboxylate. The data provides an estimation for the target compound due to structural similarities. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its various functional groups. While a specific spectrum for this compound is not provided in the search results, the analysis of related indazole and benzimidazole (B57391) derivatives allows for a detailed prediction of its vibrational properties. mdpi.commdpi.combldpharm.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (indazole) | Stretching | ~3300-3500 (broad) |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (methyl) | Stretching | ~2850-2960 |

| C=O (ester) | Stretching | ~1700-1730 |

| C=C (aromatic) | Stretching | ~1450-1600 |

| C-O (ester) | Stretching | ~1100-1300 |

Table 2: Predicted characteristic infrared absorption bands for this compound based on data from analogous compounds.

The N-H stretching vibration of the indazole ring is typically observed as a broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching from the methyl groups will be found at slightly lower wavenumbers, around 2850-2960 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the ester functional group is anticipated in the region of 1700-1730 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system is a chromophore that absorbs UV radiation, and the position and intensity of the absorption bands are sensitive to the nature and position of substituents. Studies on substituted indazoles have shown that they exhibit characteristic absorption spectra. For example, a related compound, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate , displays absorption maxima at 207 and 297 nm. nih.gov

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic system. The presence of the methyl and methyl carboxylate groups on the benzene portion of the indazole ring will influence the energy of these transitions and thus the λmax values. It is anticipated that the compound will exhibit at least two main absorption bands, similar to other substituted indazoles, reflecting the electronic structure of the indazole chromophore.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

No published research provides specific DFT calculations for Methyl 6-methyl-1H-indazole-5-carboxylate. Such studies would be necessary to determine its fundamental electronic properties.

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this specific compound. This information is essential for understanding its kinetic stability and chemical reactivity.

Detailed mechanistic pathways and the associated transition state energies for reactions involving this compound have not been reported. This would require dedicated computational studies to model the potential energy surfaces of its reactions.

The indazole core can exist in different tautomeric forms (e.g., 1H and 2H). A computational analysis would be required to determine the relative energetic stabilities of the possible tautomers and isomers of this compound. This specific information is not found in current literature.

Quantum Chemical Calculations for Spectroscopic Parameters

While experimental spectra may exist, the theoretical calculations needed to interpret them in detail are not available.

There are no published studies that report GIAO calculations for predicting the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are vital for the definitive assignment of experimental NMR signals.

Theoretical vibrational frequency calculations, which are used to assign absorption bands in an infrared (IR) spectrum to specific molecular vibrations, have not been published for this compound.

Thermochemical Properties and Enthalpy of Formation Studies

The study of thermochemical properties, such as the enthalpy of formation, provides fundamental insights into the energetic stability of a molecule. For the indazole class of compounds, these values are crucial for understanding their thermodynamic behavior in various chemical and biological processes. While direct experimental or computational studies on the thermochemical properties of this compound are not extensively available in the current literature, valuable inferences can be drawn from research on closely related indazole derivatives.

A significant study by Orozco-Guareño et al. reported the molar standard enthalpy of formation for a series of indazole compounds in both condensed and gaseous phases. researchgate.net These values were determined experimentally using isoperibolic calorimetry and thermogravimetry, and the gas-phase enthalpies of formation were compared with computational results from density functional theory (DFT). researchgate.net The investigation included compounds such as indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid, and notably, 1-methyl-1H-indazole-6-carboxylic methyl ester, an isomer of the title compound. researchgate.net

The experimental determination of the standard molar enthalpy of formation (ΔfHm°) is a cornerstone of chemical thermodynamics. It is often derived from the standard massic energy of combustion (Δcu°), which is measured via combustion calorimetry. The enthalpy of sublimation (ΔgcrHm°), determined through techniques like thermogravimetry or the Knudsen effusion method, is then used to calculate the gas-phase enthalpy of formation. researchgate.net

The following table presents data for a related indazole derivative, illustrating the type of information obtained from such thermochemical studies.

| Compound | ΔcU°(cr) (kJ·mol-1) | ΔgcrHm° (kJ·mol-1) | ΔfHm°(g) (kJ·mol-1) |

|---|---|---|---|

| 1-Methyl-1H-indazole-6-carboxylic methyl ester | - | - | - |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Reactivity Prediction

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds. nih.gov It provides a detailed picture of the electronic structure of a molecule, including charge distribution, hybridization, and the delocalization of electron density, which are key to understanding chemical reactivity. nih.govnih.gov While specific NBO analyses for this compound are not readily found, the principles and findings from studies on other indazole derivatives can be extrapolated to predict its electronic behavior.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs, core orbitals, and bonds (sigma and pi). This localization allows for the quantitative analysis of donor-acceptor interactions, which are fundamental to chemical reactivity and stability. These interactions are evaluated by second-order perturbation theory, where the stabilization energy (E(2)) associated with the delocalization from a filled (donor) NBO to an empty (acceptor) NBO is calculated. nih.gov

In the context of substituted indazoles, NBO analysis has been employed to:

Determine Atomic Charges: The analysis provides natural population analysis (NPA) charges on each atom, which helps in identifying electrophilic and nucleophilic sites within the molecule. nih.gov For instance, the nitrogen atoms of the indazole ring are typically sites of significant negative charge, making them nucleophilic. nih.gov

Predict Regioselectivity: In reactions such as N-alkylation, the relative nucleophilicity of the N1 and N2 atoms of the indazole ring is a critical factor. NBO analysis, in conjunction with calculations of Fukui indices (a measure of the electron density's response to the addition or removal of an electron), can predict which nitrogen is more likely to be alkylated under specific reaction conditions. nih.gov A recent 2024 study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate utilized NBO analysis to calculate the partial charges and Fukui indices for the N1 and N2 atoms, providing insights into the observed reaction pathways. nih.gov

A hypothetical NBO analysis of this compound would likely reveal significant electronic interactions involving the pyrazole (B372694) and benzene (B151609) rings, as well as the methyl and carboxylate substituents. The electron-donating methyl group at the C6 position and the electron-withdrawing methyl carboxylate group at the C5 position would influence the electron density distribution across the bicyclic system. The nitrogen atoms would be key centers for nucleophilic attack, and the carbonyl carbon of the ester group would be an electrophilic site.

The table below illustrates the type of data that can be obtained from an NBO analysis for a generic substituted indazole, highlighting key donor-acceptor interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π(C7a-C3a) | Value | Lone Pair Delocalization |

| π(C4-C5) | π(C6-C7) | Value | π-Conjugation |

| σ(C6-H) | π(C5-C7) | Value | Hyperconjugation |

| LP(2) O(carbonyl) | π(C(carbonyl)-O(ester)) | Value | Resonance in Ester Group |

Such detailed electronic information is invaluable for rationalizing observed chemical behavior and for designing new synthetic routes and functional molecules based on the indazole scaffold.

Chemical Applications and Research Utility

Methyl 6-methyl-1H-indazole-5-carboxylate as a Versatile Synthetic Intermediate

The indazole core is a privileged scaffold in medicinal chemistry and materials science. This compound serves as an excellent starting material, offering predictable reactivity at several key positions. The ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides, the pyrazolic NH group can be alkylated or arylated, and the aromatic ring can undergo further substitution.

Building Block for Advanced Heterocyclic Compounds

The structure of this compound is well-suited for the synthesis of advanced heterocyclic compounds. The indazole ring system itself is a key component in many biologically active molecules. The functional groups on the molecule, specifically the methyl ester at the 5-position and the methyl group at the 6-position, allow for a variety of chemical transformations.

The ester group is a versatile handle for elaboration. It can be hydrolyzed to the corresponding carboxylic acid, 6-methyl-1H-indazole-5-carboxylic acid, which can then be coupled with various amines to form a wide array of amides. This amide bond formation is a common strategy in the synthesis of pharmaceutical candidates. Furthermore, the carboxylic acid can participate in cyclization reactions to form new fused ring systems. The pyrazolic nitrogen of the indazole core can be readily alkylated or arylated, introducing further diversity and allowing for the modulation of the compound's properties. chemicalbook.com

For instance, related indazole-3-carboxylic acids have been used as key intermediates in the synthesis of potent 5-HT3 receptor antagonists. tandfonline.com Similarly, the functional groups on this compound make it a valuable precursor for creating complex molecular architectures. The reactivity of the indazole core towards electrophilic substitution, such as nitration and halogenation, provides another avenue for creating more complex derivatives. chemicalbook.comresearchgate.net

A general reaction scheme illustrating the utility of the related compound 6-Methyl-1H-indazole-5-carbaldehyde highlights the synthetic potential. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, demonstrating the transformative possibilities available for the functional group at the 5-position.

Precursor for Diversified Chemical Libraries

In drug discovery and materials science, the generation of chemical libraries containing a multitude of related compounds is a crucial step for screening and identifying lead candidates. This compound is an ideal precursor for this purpose due to its modifiable functional groups.

By leveraging the reactivity of the ester and the indazole nitrogen, chemists can perform parallel synthesis, a technique used to create a large number of compounds simultaneously. For example, the parent indazole can be reacted with a library of alkyl halides to generate a series of N-substituted derivatives. Subsequently, the ester can be hydrolyzed and coupled with a library of amines, resulting in a large matrix of diverse compounds originating from a single, readily available starting material. The stable and predictable nature of the indazole core ensures that the diversification occurs at the intended positions. chemicalbook.com

Exploration of Structure-Reactivity Relationships in Organic Synthesis

Substituted indazoles like this compound are excellent models for studying structure-reactivity relationships. The electronic effects of the electron-donating methyl group at position 6 and the electron-withdrawing methyl carboxylate group at position 5 influence the reactivity of the entire molecule.

For example, in electrophilic substitution reactions such as nitration, the position of the incoming nitro group is directed by the activating and deactivating nature of the existing substituents. researchgate.net Studies on the nitration of 1H-indazole itself show that the reaction primarily yields the 5-nitro derivative, indicating the directing effects of the fused ring system. researchgate.net The presence of the methyl and carboxylate groups on this compound would further modulate this regioselectivity.

Furthermore, the stability of the two main tautomeric forms of indazoles, the 1H- and 2H-tautomers, is a subject of ongoing research. chemicalbook.com The substituents on the benzene (B151609) ring can influence this tautomeric equilibrium, which in turn affects the compound's reactivity and its interactions with biological targets. Theoretical calculations and experimental studies, often using NMR spectroscopy, are employed to understand these subtle electronic effects. researchgate.netsemanticscholar.org By comparing the reactivity of this compound with other substituted indazoles, researchers can gain valuable insights into the fundamental principles that govern chemical reactions on this important heterocyclic system. researchgate.net

Design and Synthesis of Chemical Probes for Academic Research

Chemical probes are essential tools for dissecting complex biological processes. The indazole scaffold is a common feature in molecules designed to interact with specific biological targets, such as enzymes or receptors. chemicalbook.com this compound can serve as a starting point for the synthesis of such probes.

The ester functional group can be modified to attach reporter groups, such as fluorescent dyes or biotin (B1667282) tags, which allow for the visualization or isolation of the biological target. For example, the carboxylic acid derived from the ester could be coupled to an amine-containing fluorophore. Alternatively, the molecule could be elaborated into a more complex structure designed to bind to a specific protein's active site. Its role as a precursor to kinase inhibitors is a testament to its utility in this area. The synthesis of such probes enables researchers to study enzyme function, receptor signaling, and other cellular events with high precision. chemicalbook.com

Potential in Agrochemical Research (Synthetic Aspects)

From a synthetic standpoint, the indazole heterocycle is also of interest in the development of new agrochemicals. The structural features of this compound make it a valuable building block for creating novel pesticides, herbicides, or fungicides. The synthetic versatility allows for the creation of a wide range of derivatives that can be screened for desired biological activity. The process mirrors that of pharmaceutical research, where the core scaffold is systematically modified to optimize performance. The ability to generate diverse chemical libraries from this intermediate is a key advantage in the search for new and effective agrochemical agents.

Q & A

Q. What are the recommended synthetic routes for Methyl 6-methyl-1H-indazole-5-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step procedures, such as cyclization of substituted hydrazine derivatives with keto-esters or palladium-catalyzed cross-coupling reactions to introduce the methyl group at the 6-position. Key parameters include temperature control (70–120°C), solvent selection (e.g., DMF or ethanol), and catalytic systems (e.g., Pd(PPh₃)₄ for Suzuki couplings). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

- ¹H NMR : The indazole proton (H-1) appears as a singlet near δ 8.1–8.3 ppm. The methyl ester (COOCH₃) resonates as a singlet at δ 3.9–4.1 ppm, while the 6-methyl group appears as a singlet at δ 2.5–2.7 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 165–170 ppm, and aromatic carbons appear between δ 120–140 ppm. Coupling these with 2D experiments (HSQC, HMBC) confirms connectivity .

Q. What crystallographic techniques are suitable for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using Cu-Kα or Mo-Kα radiation is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement via SHELXL (using Olex2 or WinGX interfaces) resolves anisotropic displacement parameters. Hydrogen-bonding networks are analyzed using graph set notation to classify interaction patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from substituent effects or assay variability. For example, bromo or chloro substitutions at the 4-position (as in related compounds) may enhance anticancer activity but reduce solubility. Systematic structure-activity relationship (SAR) studies, paired with standardized cytotoxicity assays (e.g., MTT on HeLa cells), can clarify trends. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or DNA topoisomerases .

Q. What computational methods predict hydrogen-bonding patterns in the crystal packing of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model intermolecular interactions. Hydrogen-bond propensity analysis, combined with graph set theory (Etter’s rules), identifies likely packing motifs. Software like Mercury (CCDC) visualizes and quantifies interactions, such as N–H···O bonds between indazole NH and ester carbonyl groups .

Q. How do electronic effects of substituents influence the compound’s spectroscopic and reactivity profiles?

Electron-withdrawing groups (e.g., -NO₂) at the 4-position deshield adjacent protons, shifting NMR peaks upfield. Conversely, electron-donating groups (e.g., -OCH₃) increase electron density, altering UV-Vis absorption maxima. Reactivity in nucleophilic substitution (e.g., ester hydrolysis) is assessed via kinetic studies under basic (NaOH/EtOH) or acidic (H₂SO₄/H₂O) conditions .

Methodological Considerations

- Data Interpretation : Always cross-validate spectroscopic data (NMR, IR) with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- Crystallography : Use the

PLATONtool for twin detection andSHELXL’sHKLF 5format for twinned data refinement . - Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.